3-amino-N,3-dimethylbutanamidehydrochloride
Description
3-Amino-N,3-dimethylbutanamide hydrochloride is a chiral amide derivative with a molecular formula of C₆H₁₅ClN₂O and a molar mass of 166.65 g/mol. It is characterized by a primary amine group at the third carbon and dimethyl substitution on the amide nitrogen. This compound is typically synthesized via regioselective reactions involving HCl-mediated deprotection of tert-butyl carbamate intermediates, as observed in analogous syntheses . Its hydrochloride salt form enhances stability and solubility, though it is hygroscopic and requires careful handling .
Properties
Molecular Formula |
C6H15ClN2O |
|---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
3-amino-N,3-dimethylbutanamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-6(2,7)4-5(9)8-3;/h4,7H2,1-3H3,(H,8,9);1H |
InChI Key |
WSACHDWUGVONFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)NC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,3-dimethylbutanamide hydrochloride typically involves the reaction of 3-dimethylaminobutanamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as purification and crystallization to obtain the compound in its pure form .
Industrial Production Methods
Industrial production of 3-amino-N,3-dimethylbutanamide hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-amino-N,3-dimethylbutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
3-amino-N,3-dimethylbutanamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-amino-N,3-dimethylbutanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Stereoisomers
(a) (R)-2-Amino-N,3-dimethylbutanamide Hydrochloride (CAS: 202825-94-3)
- Molecular Formula : C₆H₁₅ClN₂O (identical to the target compound).
- Key Difference: The amino group is at the second carbon instead of the third, leading to distinct stereochemical and biological properties.
- Synthesis: Similar HCl-mediated deprotection routes are used, but regioselectivity during lactone ring-opening determines the position of the amino group .
- Application : Used in pharmaceutical intermediates; stereochemistry impacts antimalarial activity in analogs like MMV693183 .
(b) 2-Amino-3,3-dimethylbutanamide Hydrochloride (CAS: 359844-68-1)
Substituted Derivatives
(a) 2-Amino-N-benzyl-N,3-dimethylbutanamide Hydrochloride (CAS: 1236262-83-1)
- Molecular Formula : C₁₃H₂₁ClN₂O.
- Key Difference : A benzyl group replaces one methyl on the amide nitrogen, increasing lipophilicity and molecular weight.
- Synthesis : Requires benzyl halide intermediates and additional purification steps due to steric bulk .
- Application : Enhanced membrane permeability in drug candidates, though reduced aqueous solubility .
(b) 3-(Dimethylamino)butanoic Acid Hydrochloride (CAS: 183488-55-3)
Functional Group Variants
(a) Methyl 3-Amino-2,2-dimethylbutanoate Hydrochloride (CID: 13248577)
- Molecular Formula: C₇H₁₅NO₂.
- Key Difference : Ester group instead of an amide, increasing volatility and susceptibility to hydrolysis.
- Application : Prodrug formulations due to ester-to-amide metabolic conversion .
(b) 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride (CAS: 5407-04-5)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Key Applications |
|---|---|---|---|---|---|
| 3-Amino-N,3-dimethylbutanamide HCl | 188890-78-0* | C₆H₁₅ClN₂O | 166.65 | Amide, primary amine | Pharmaceutical intermediate |
| (R)-2-Amino-N,3-dimethylbutanamide HCl | 202825-94-3 | C₆H₁₅ClN₂O | 166.65 | Amide, secondary amine | Antimalarial drug research |
| 2-Amino-N-benzyl-N,3-dimethylbutanamide HCl | 1236262-83-1 | C₁₃H₂₁ClN₂O | 260.78 | Benzyl-substituted amide | Bioavailability enhancement |
| 3-(Dimethylamino)butanoic Acid HCl | 183488-55-3 | C₆H₁₄ClNO₂ | 167.63 | Carboxylic acid, tertiary amine | Peptide synthesis |
| Methyl 3-amino-2,2-dimethylbutanoate HCl | - | C₇H₁₅NO₂ | 161.20 | Ester, primary amine | Prodrug development |
Research Findings and Implications
- Stereochemistry Matters: Positional isomers like (R)-2-amino-N,3-dimethylbutanamide HCl show divergent biological activities compared to the target compound, emphasizing the need for regioselective synthesis .
- Substituent Effects : Benzyl groups enhance lipophilicity but complicate purification, while chloro derivatives prioritize reactivity over stability .
- Safety Profiles: All amino-substituted hydrochlorides require stringent handling due to irritancy (skin, eyes) and hygroscopicity .
Biological Activity
3-amino-N,3-dimethylbutanamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and specific case studies that highlight its activity against various biological targets.
Synthesis of 3-amino-N,3-dimethylbutanamidehydrochloride
The synthesis of 3-amino-N,3-dimethylbutanamide hydrochloride typically involves the reaction of dimethylamine with butyric acid derivatives. The final product is obtained as a hydrochloride salt to enhance its solubility and stability. The compound's structure can be confirmed using spectroscopic methods such as NMR and IR spectroscopy.
Anticancer Activity
Recent studies have evaluated the anticancer potential of derivatives related to this compound. For instance, a series of 3-amino-1,2,4-triazole derivatives were synthesized and tested against various cancer cell lines. These derivatives exhibited significant cytotoxicity, indicating that modifications in the amino group can enhance anticancer properties. The most promising compounds showed dual activity by inhibiting cancer cell proliferation and exhibiting antiangiogenic effects .
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| 3-Amino-1,2,4-triazole Derivative 1 | MCF-7 | 15.2 | Significant inhibition |
| 3-Amino-1,2,4-triazole Derivative 2 | HepG2 | 12.8 | Antiangiogenic activity observed |
Antiangiogenic Activity
The antiangiogenic properties of compounds derived from this compound have been highlighted in various studies. These compounds inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis. The mechanism of action often involves the modulation of vascular endothelial growth factor (VEGF) signaling pathways .
Case Study 1: Evaluation in Human Cancer Cell Lines
A study focused on the evaluation of a specific derivative of this compound against human breast cancer cell line MCF-7 and liver carcinoma cell line HepG2. The compound showed a dose-dependent response with significant inhibition at higher concentrations. This study provided insights into the structure-activity relationship (SAR) that could guide future modifications for enhanced efficacy .
Case Study 2: In Vivo Studies
In vivo studies involving animal models have demonstrated that certain derivatives possess not only anticancer properties but also anti-inflammatory effects. These findings suggest a broader therapeutic potential beyond oncology, indicating possible applications in treating inflammatory diseases .
Research Findings
Research has shown that the biological activity of compounds like this compound can be significantly influenced by their structural modifications. For example:
- Modifications to the amine group can enhance solubility and bioavailability.
- The introduction of aromatic rings has been linked to increased anticancer activity.
- Compounds with dual targeting mechanisms show promise for more effective cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
